molecular formula C19H23NO2S B2863699 N-[2-methoxy-4-(methylsulfanyl)butyl]-[1,1'-biphenyl]-4-carboxamide CAS No. 2320472-58-8

N-[2-methoxy-4-(methylsulfanyl)butyl]-[1,1'-biphenyl]-4-carboxamide

Cat. No.: B2863699
CAS No.: 2320472-58-8
M. Wt: 329.46
InChI Key: PMECHWJMUHRDIO-UHFFFAOYSA-N
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Description

N-[2-methoxy-4-(methylsulfanyl)butyl]-[1,1'-biphenyl]-4-carboxamide (CAS 2320472-58-8) is a synthetic small molecule with a molecular formula of C19H23NO2S and a molecular weight of 329.46 g/mol . This compound features a biphenyl core linked to a methoxy- and methylthio-containing alkyl chain via a carboxamide group, a structural motif often associated with potential bioactivity in medicinal chemistry research. While the specific biological profile and mechanism of action for this precise molecule are areas of ongoing investigation, its structure suggests potential as a valuable scaffold for probing protein-ligand interactions. Related biphenyl carboxamide analogs have been explored as potent and selective agonists for various protein targets, demonstrating the research utility of this chemical class . This product is intended for laboratory research purposes only and is strictly not for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

N-(2-methoxy-4-methylsulfanylbutyl)-4-phenylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO2S/c1-22-18(12-13-23-2)14-20-19(21)17-10-8-16(9-11-17)15-6-4-3-5-7-15/h3-11,18H,12-14H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMECHWJMUHRDIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CCSC)CNC(=O)C1=CC=C(C=C1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-methoxy-4-(methylsulfanyl)butyl]-[1,1'-biphenyl]-4-carboxamide typically involves multiple steps, starting from readily available precursors. One common approach is to use 4-methyl-3-nitrobenzenesulfonic acid and 2-methyl-5-nitrophenol as starting materials. These compounds undergo a series of reactions, including nitration, reduction, and coupling reactions, to form the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of specific catalysts, controlled temperatures, and pressure conditions to ensure efficient synthesis .

Chemical Reactions Analysis

Types of Reactions

N-[2-methoxy-4-(methylsulfanyl)butyl]-[1,1'-biphenyl]-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The methoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like m-chloroperbenzoic acid, reducing agents such as hydrogen gas with a palladium catalyst, and nucleophiles like sodium methoxide .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while reduction of the nitro group can produce amines .

Scientific Research Applications

N-[2-methoxy-4-(methylsulfanyl)butyl]-[1,1'-biphenyl]-4-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[2-methoxy-4-(methylsulfanyl)butyl]-[1,1'-biphenyl]-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The [1,1'-biphenyl]-4-carboxamide scaffold is highly versatile, with modifications at the amide nitrogen significantly altering physicochemical and biological properties. Below is a comparative analysis of key analogs:

Compound Name Substituent on Amide Nitrogen Molecular Formula Molecular Weight logP (Calculated) Key Features/Activities Evidence Source
Target Compound 2-Methoxy-4-(methylsulfanyl)butyl C20H24N2O2S 356.48* ~3.5 (estimated) Enhanced hydrophilicity due to S and O N/A†
N-Cyclooctyl-[1,1'-biphenyl]-4-carboxamide (7) Cyclooctyl C21H25NO 307.43 4.8 High rigidity; moderate yield (50%)
N-(Decahydronaphthalen-1-yl) analog (8) Decahydronaphthalen-1-yl C23H27NO 333.47 5.2 Lipophilic; high yield (84%)
N-(1,3-Thiazol-2-yl) analog (Y030-2401) 1,3-Thiazol-2-yl C16H12N2OS 280.35 4.0 Heterocyclic; moderate logP
N-(4-Chlorophenyl) analog 4-Chlorophenyl C19H14ClNO 307.77 4.5 Aryl halide; potential bioactivity
N-(1,5-Dimethylhexyl) analog 1,5-Dimethylhexyl C21H27NO 309.45 5.1 Branched alkyl; high lipophilicity
N-(3-Pyridinyl) analog 3-Pyridinyl C18H14N2O 274.32 2.8 Polar; hydrogen-bonding capability

*Molecular weight calculated based on formula.

Physicochemical Properties

  • Lipophilicity : The target compound’s logP (~3.5) is lower than cycloalkyl (4.8–5.2) or branched alkyl analogs (5.1) due to polar methoxy and thioether groups, enhancing aqueous solubility .
  • Polar Surface Area (PSA) : Heterocyclic analogs (e.g., thiazol-2-yl, PSA 33.5 Ų) and pyridinyl derivatives (PSA ~40 Ų) exhibit higher PSA than the target compound, suggesting differences in membrane permeability .

Biological Activity

N-[2-methoxy-4-(methylsulfanyl)butyl]-[1,1'-biphenyl]-4-carboxamide, with CAS number 2320472-58-8, is a compound of interest due to its potential biological activity, particularly in the context of neuropharmacology. This article reviews the biological activity of this compound, focusing on its interaction with dopamine receptors and potential therapeutic applications.

  • Molecular Formula : C₁₉H₂₃NO₂S
  • Molecular Weight : 329.5 g/mol
  • Structure : The compound features a biphenyl core substituted with a carboxamide group and a methoxy group, alongside a methylthio group.

Dopamine Receptor Interaction

Recent studies have indicated that compounds structurally related to this compound exhibit significant activity at dopamine receptors, particularly the D3 receptor. For instance, a related compound (referred to as ML417) was characterized as a highly selective D3 dopamine receptor agonist, promoting β-arrestin translocation and G protein activation while showing minimal activity at other dopamine receptor subtypes .

Table 1: D3 and D2 Receptor Activity Comparison

CompoundD3R Agonist Activity (EC50 nM)D2R Agonist Activity (EC50 nM)D2R Antagonist Activity (IC50 nM)
ML417710 ± 150Inactive15,700 ± 3,000
Other AnalogVariesVariesVaries

This selectivity is crucial for reducing side effects associated with non-selective dopamine receptor activation, which can lead to adverse effects in therapeutic settings.

Neuroprotective Effects

The neuroprotective properties of compounds similar to this compound have also been explored. Research has shown that these compounds can protect dopaminergic neurons from degeneration, suggesting potential applications in treating neurodegenerative diseases such as Parkinson's disease .

Study on Neuroprotection

In a study involving induced pluripotent stem cell (iPSC)-derived dopaminergic neurons, ML417 demonstrated significant neuroprotective effects. The compound was found to enhance cell survival rates under oxidative stress conditions, indicating its potential role in neuroprotection .

Structure-Activity Relationship (SAR)

Extensive SAR studies have been conducted to optimize the biological activity of derivatives of this compound. Modifications at various positions on the biphenyl and carboxamide groups have yielded analogs with improved selectivity and potency for the D3 receptor .

Table 2: Summary of SAR Findings

Modification LocationChange MadeResulting Activity
Para position on biphenylMethoxy substitutionIncreased D3R selectivity
Carboxamide nitrogenAlkyl substitutionEnhanced neuroprotection

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